4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE
Overview
Description
4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a piperazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form 1,3-benzodioxole.
Synthesis of the piperazine derivative: The benzodioxole is then reacted with piperazine in the presence of a suitable base to form the 1-piperazinyl derivative.
Formation of the oxopropyl group: The piperazine derivative is then reacted with an appropriate acylating agent to introduce the oxopropyl group.
Sulfonamide formation: Finally, the compound is reacted with N-ethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-Benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
Uniqueness
Compared to similar compounds, 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-N-ethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-2-24-32(28,29)20-7-3-18(4-8-20)6-10-23(27)26-13-11-25(12-14-26)16-19-5-9-21-22(15-19)31-17-30-21/h3-5,7-9,15,24H,2,6,10-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGSCBKWPUMZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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